Horsfiline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-5-methoxy-1'-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-15-6-5-13(8-15)10-7-9(17-2)3-4-11(10)14-12(13)16/h3-4,7H,5-6,8H2,1-2H3,(H,14,16)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOLLKGLJIUGLG-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1)C3=C(C=CC(=C3)OC)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]2(C1)C3=C(C=CC(=C3)OC)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453071 | |
| Record name | Horsfiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136247-72-8 | |
| Record name | (3R)-5-Methoxy-1′-methylspiro[3H-indole-3,3′-pyrrolidin]-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136247-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Horsfiline, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136247728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Horsfiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Horsfiline, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y5HUZ2HBF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Isolation and Structural Elucidation of Horsfiline
Methodologies for Natural Product Extraction from Botanical Sources
The initial step in the isolation of horsfiline involves the extraction of the total alkaloidal content from the dried and powdered leaves of Horsfieldia superba. ird.frillinois.edu Generally, the extraction of alkaloids from plant material follows a systematic procedure that leverages the basic nature of these compounds. A common approach is the acid-base extraction technique.
Typically, the powdered plant material is first defatted using a non-polar solvent like petroleum ether or hexane (B92381) to remove oils, fats, and waxes. illinois.edursc.org Following this, the plant material is subjected to extraction with a polar solvent, often an alcohol such as methanol (B129727) or ethanol, which is sometimes acidified to facilitate the formation of alkaloid salts, enhancing their solubility in the solvent. nih.govrsc.org
The crude extract then undergoes a liquid-liquid partitioning process. The extract is dissolved in an acidic aqueous solution, which converts the alkaloids into their salt forms, making them water-soluble. This aqueous layer is then washed with a non-polar organic solvent to remove neutral and weakly basic impurities. Subsequently, the aqueous solution is made alkaline, often with ammonia (B1221849) or sodium carbonate, to liberate the free alkaloid bases. rsc.orgrsc.org These free bases are then extracted into an immiscible organic solvent, such as chloroform (B151607) or ethyl acetate (B1210297). nih.govrsc.org Evaporation of this organic solvent yields the crude alkaloid mixture containing this compound. illinois.edu
Chromatographic Separation and Purification Techniques
The crude alkaloid extract obtained from Horsfieldia superba is a complex mixture of various compounds. To isolate this compound in its pure form, chromatographic techniques are indispensable. The primary methods employed in the original isolation of this compound were column chromatography and thin-layer chromatography (TLC). ird.fr
Column Chromatography serves as the principal method for the initial separation of the crude alkaloid mixture. In this technique, a glass column is packed with a solid adsorbent, known as the stationary phase, with silica (B1680970) gel or alumina (B75360) being common choices for alkaloid separation. The crude extract is loaded onto the top of the column, and a solvent or a mixture of solvents, the mobile phase, is passed through the column. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. Compounds with a higher affinity for the stationary phase travel down the column more slowly than those with a lower affinity. By systematically collecting the eluted solvent in fractions, the different alkaloids can be separated.
Thin-Layer Chromatography (TLC) is a versatile technique used for both monitoring the progress of the column chromatography separation and for the final purification of the isolated fractions. ird.fr In TLC, a thin layer of adsorbent material (like silica gel) is coated onto a flat carrier, such as a glass plate. A small amount of the sample is spotted near the bottom of the plate, which is then placed in a sealed chamber with a shallow layer of a suitable solvent system. As the solvent moves up the plate by capillary action, it carries the sample components with it at different rates, leading to their separation. For preparative TLC, a larger amount of the sample is applied as a band, and after development, the separated bands are scraped from the plate and the compound of interest is extracted from the adsorbent.
In the case of this compound, it was further purified by crystallization from acetone, yielding colorless crystals. ird.fr Modern purification strategies may also employ Preparative High-Performance Liquid Chromatography (Prep-HPLC) , which offers higher resolution and efficiency for isolating pure compounds from complex mixtures. beilstein-journals.org
Spectroscopic Approaches for Structural Characterization
Mass Spectrometry (MS) was crucial in determining the molecular weight and molecular formula of this compound. High-Resolution Mass Spectrometry (HRMS) provided the precise molecular formula of C₁₃H₁₆N₂O₂. ird.fr Mass spectrometry works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The fragmentation pattern observed in the mass spectrum can also provide valuable clues about the structure of the molecule.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The oxindole (B195798) core of this compound contains characteristic functional groups, such as a carbonyl group (C=O) and an N-H group, which exhibit distinct absorption bands in the IR spectrum. For instance, the C=O stretch in an oxindole typically appears in the region of 1710-1680 cm⁻¹, while the N-H stretch is observed around 3400-3300 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy was the most powerful tool for elucidating the detailed structure of this compound. ird.fr Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) experiments were conducted.
¹H NMR Spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and how they are connected to each other. The chemical shifts, splitting patterns (multiplicity), and integration values of the signals in the ¹H NMR spectrum of this compound were instrumental in piecing together its structure.
¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. The number of signals in the ¹³C NMR spectrum indicates the number of unique carbon atoms, and their chemical shifts reveal the type of carbon (e.g., aliphatic, aromatic, carbonyl).
The collective data from these spectroscopic methods allowed for the unambiguous determination of the structure of this compound as a 3,3-disubstituted-2-oxindole. ird.fr This structure was further confirmed through partial synthesis. ird.fr
| Spectroscopic Technique | Information Obtained for this compound's Structural Elucidation |
| High-Resolution Mass Spectrometry (HRMS) | Determined the precise molecular formula as C₁₃H₁₆N₂O₂. |
| Infrared (IR) Spectroscopy | Identified key functional groups such as the carbonyl (C=O) and N-H moieties characteristic of the oxindole ring system. |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Provided details on the proton environment, including the number, connectivity, and spatial arrangement of hydrogen atoms. |
| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Revealed the carbon framework of the molecule, identifying the number and types of carbon atoms present. |
Biosynthetic Pathways of Horsfiline
Biogenetic Hypotheses for Spirooxindole Formation
The formation of the characteristic spirooxindole core from indole (B1671886) alkaloid precursors involves complex rearrangements and transformations. One proposed biogenetic hypothesis for spirooxindole alkaloid formation suggests that 3S precursors undergo enzymatic epimerization to their corresponding 3R precursors. biorxiv.orgacs.org Following this epimerization, cytochrome P450 enzymes are hypothesized to catalyze an oxidative rearrangement to form the spirooxindole scaffold. biorxiv.orgnih.govacs.org
Another proposed mechanism involves the oxidation of 3S precursors to an iminium intermediate. biorxiv.orgacs.org In the biosynthesis of other alkaloids, such as vinblastine, a flavin-dependent enzyme like precondylocarpine acetate (B1210297) synthase (PAS) is known to oxidize tertiary amines to iminium intermediates. biorxiv.orgacs.org It is hypothesized that a similar enzymatic step could be involved in the formation of an iminium intermediate from a tetrahydro-β-carboline precursor in the horsfiline pathway. biorxiv.org
Computational and synthetic studies on related spirooxindole alkaloids, such as those in the paraherquamide (B22789) pathway, suggest that spirocycle formation can occur via mechanisms involving epoxidation on the indole ring followed by a (semi-)pinacol rearrangement. nih.govnih.gov This type of rearrangement could lead to the formation of the spirooxindole system. nih.gov
Enzymatic Transformations in this compound Biosynthesis
While specific enzymes directly involved in this compound biosynthesis have not been fully elucidated, research on the biosynthesis of other spirooxindole alkaloids provides clues about the types of enzymatic transformations likely involved.
The initial steps of the MIA pathway, leading to strictosidine (B192452), are catalyzed by well-characterized enzymes such as tryptophan decarboxylase (TDC), which produces tryptamine (B22526), and strictosidine synthase (STR), which forms strictosidine from tryptamine and secologanin. acs.orgwikipedia.orgnih.gov Strictosidine β-D-glucosidase (SGD) then deglycosylates strictosidine, yielding a reactive aglycone. acs.org
The conversion of indole alkaloids to spirooxindole alkaloids is thought to involve cytochrome P450 enzymes. biorxiv.orgnih.govacs.org For instance, a cytochrome P450 enzyme from Mitragyna speciosa (MsCYP72056) has been reported to catalyze the formation of tetracyclic spirooxindole alkaloids from a 3R-hirsuteine precursor through oxidative rearrangement. biorxiv.orgresearchgate.net This suggests that similar P450-mediated oxidation and rearrangement steps are crucial for spirooxindole formation in plants. biorxiv.orgacs.org
Enzymatic epimerization of 3S precursors to 3R precursors is also indicated as a key step before the spirooxindole-forming oxidation. biorxiv.orgacs.org Studies on Mitragyna speciosa have identified an oxidase/reductase pair that catalyzes the epimerization of monoterpene indole alkaloids, providing access to 3R-MIAs which can then be converted to spirooxindoles by enzymes like MsSAS (a cytochrome P450). biorxiv.org
Precursor Incorporation Studies and Pathway Delineation
Precursor incorporation studies have been instrumental in delineating biosynthetic pathways for various natural products, including alkaloids. While specific studies directly detailing this compound biosynthesis through precursor feeding were not extensively found in the provided context, research on related spirooxindole alkaloids has utilized this technique.
For example, in the study of fungal indole alkaloids containing the bicyclo[2.2.2]diazaoctane core, precursor incorporation studies with labeled compounds like deoxybrevianamide E have provided insights into the sequence of events, suggesting that oxidation of the indole can occur before cycloaddition in some cases. nih.gov
Studies aimed at developing platforms for producing spirooxindole analogues have involved feeding substituted tryptamines to plants overexpressing relevant enzymes like strictosidine synthase and strictosidine-β-d-glucosidase. biorxiv.orgacs.org This approach allows for the investigation of enzyme substrate specificity and the potential to produce diverse spirooxindole structures through precursor-directed biosynthesis. biorxiv.org
The successful synthesis of this compound and its analogues through various chemical routes, some of which are inspired by proposed biogenetic pathways, also indirectly supports certain mechanistic hypotheses for spirooxindole formation in nature. beilstein-journals.orgresearchgate.netnih.govresearchgate.netrsc.orgunigoa.ac.inresearchgate.netethz.chgoogle.com
Strategies for the Total Synthesis of Horsfiline
Racemic Total Synthesis Methodologies
Racemic syntheses of horsfiline aim to produce an equal mixture of both enantiomers. These strategies often focus on the efficient construction of the core spirocyclic system.
A prevalent strategy for the synthesis of the spiro[pyrrolidin-3,3′-oxindole] core of this compound involves the oxidative rearrangement of tryptamine (B22526) derivatives or related precursors. nih.govbeilstein-journals.org This approach typically entails the formation of a dearomatized intermediate, which then undergoes rearrangement to yield the characteristic spiro-oxindole structure. A variety of oxidizing agents have been successfully employed to facilitate this key transformation.
Key reagents used in these protocols include:
Lead tetraacetate nih.govbeilstein-journals.org
Sodium tungstate (B81510) nih.govbeilstein-journals.org
tert-Butyl hypochlorite (B82951) nih.govbeilstein-journals.org
N-Bromosuccinimide nih.govbeilstein-journals.org
For instance, a synthetic route may involve the treatment of a suitable tetrahydro-β-carboline precursor with an oxidizing agent, triggering the rearrangement to the spiro-oxindole skeleton. nyu.edu The choice of oxidant can be crucial for the efficiency of the reaction.
Intramolecular radical cyclizations have emerged as a powerful tool for the construction of the this compound framework. nih.gov These methods typically involve the generation of a radical species that subsequently attacks an unsaturated bond within the same molecule to form the pyrrolidine (B122466) ring of the spiro-oxindole system.
One notable approach utilizes an aryl radical cyclization. In this method, a suitably substituted precursor undergoes cyclization via the derived aryl radical to form the spiropyrrolidinyl-oxindole core, which is then converted to this compound in subsequent steps. rsc.org
Furthermore, novel phosphorus radical-based routes have been developed. nih.gov Reagents such as ethylpiperidine hypophosphite (EPHP) and diethylphosphine (B1582533) oxide (DEPO) have been used to initiate the radical cyclization. nih.gov DEPO, in particular, has proven effective for conducting cyclizations at moderate temperatures. nih.gov
Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single step to form a complex product, have been explored for the synthesis of spirooxindole scaffolds related to this compound. researchgate.net These reactions offer a high degree of atom economy and efficiency by minimizing the number of synthetic steps and purification procedures. While not always directly targeting this compound in a single step, MCRs provide a rapid means to assemble the core spirooxindole structure, which can then be further elaborated to the natural product. researchgate.net
Ring-expansion reactions represent another strategic approach to the spiro[pyrrolidin-3,3′-oxindole] framework. nih.gov This methodology typically involves the formation of a smaller ring system that is subsequently expanded to the desired five-membered pyrrolidine ring fused at the C3 position of the oxindole (B195798). These cascade reactions can be a powerful method for constructing medium-sized rings from smaller, more readily accessible precursors. rsc.orgnih.govresearchgate.net
Enantioselective Total Synthesis Approaches
The development of enantioselective syntheses of this compound is crucial for accessing specific enantiomers for biological studies. These strategies aim to control the stereochemistry at the spirocyclic quaternary chiral center.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of this compound synthesis, chiral auxiliaries have been employed to establish the absolute configuration of the spiro-center.
Asymmetric Catalysis in Spirocenter Construction
The creation of the C3-spirocyclic quaternary stereocenter of the oxindole core is a pivotal challenge in the total synthesis of this compound. Various asymmetric catalytic strategies have been developed to address this, ensuring high enantioselectivity in the formation of this complex architecture.
Asymmetric Allylic Alkylation (AAA) Methodologies
Palladium-catalyzed asymmetric allylic alkylation (AAA) has emerged as a powerful tool for constructing the spiro[pyrrolidin-3,3′-oxindole] framework of this compound. nih.gov This approach involves the enantioselective alkylation of a prochiral oxindole nucleophile to establish the quaternary spirocenter.
The optimization of reaction conditions was crucial for achieving high enantioselectivity. A screening of various ligands and fluoride (B91410) sources to generate the enolate anion nucleophile revealed that the choice of counterion significantly impacted the enantiomeric excess (ee). nih.gov While cesium fluoride (CsF) initially provided a 77% ee, switching to a tetra-n-butylammonium source led to a significant improvement. nih.gov
Table 1: Optimization of Asymmetric Allylic Alkylation (AAA) Conditions
| Entry | Ligand | Fluoride Source | Solvent | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| 1 | Ligand 2 | CsF | DME | 77% |
| 2 | Ligand 2 | TBAF | DME | >90% (Improved) |
| 3 | Ligand 6 | TBAF | DME | Lower |
| 4 | Ligand 7 | TBAF | DME | Lower |
This table is a representative summary of optimization studies described in the literature. TBAF: Tetra-n-butylammonium fluoride; DME: Dimethoxyethane.
A key advantage of this synthetic route is that the pyrrolidine ring is formed in the final step via a chemoselective reduction, which circumvents the potential for racemization of the natural product through a retro-Mannich reaction that can occur in the presence of acid. nih.gov
Phase-Transfer Catalysis (PTC) in Asymmetric Synthesis
Asymmetric phase-transfer catalysis (PTC) offers an efficient and practical method for the enantioselective synthesis of (−)-horsfiline. This technique utilizes chiral, non-racemic quaternary ammonium (B1175870) salts to facilitate reactions between reactants in immiscible phases, enabling the construction of chiral molecules. nih.govunimi.it
Organocatalytic Approaches
Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has provided innovative pathways to chiral spirooxindoles. While many organocatalytic methods focus on the broader class of spirooxindoles, specific applications have been developed for the synthesis of this compound.
One such approach employed a bifunctional thiosquaramide catalyst for the asymmetric reduction of a dihydro-β-carboline intermediate. acs.org The resulting chiral product was then converted to (−)-coerulescine and subsequently (−)-horsfiline through an oxidative rearrangement. This method highlights the utility of hydrogen-bonding organocatalysts in controlling stereochemistry in precursors that can be elaborated into the target natural product. acs.org Another strategy that has been successfully applied to (−)-horsfiline is an asymmetric nitroolefination reaction, which establishes the stereochemistry at the quaternary chiral center using a chiral auxiliary. nih.govnih.gov
Transition Metal-Catalyzed Asymmetric Transformations
While palladium-catalyzed AAA is a prominent strategy, the broader field of transition metal catalysis offers diverse methods for constructing the spirooxindole core. nih.gov Transition metals are effective catalysts due to their ability to facilitate the formation of new bonds under mild conditions with high functional group tolerance. nih.gov
In the context of this compound and related molecules, palladium catalysis remains dominant, not only in AAA but also in domino Heck–cyanation and intramolecular cyanoamidation reactions that build the spiro[pyrrolidin-3,3′-oxindole] framework. nih.gov However, other transition metals like silver, rhodium, and copper have been successfully employed in the synthesis of various spirooxindoles, suggesting their potential applicability to this compound synthesis. nih.gov These alternative methods often involve different mechanistic pathways, such as cycloadditions or C-H activation, providing complementary strategies to the well-established palladium-catalyzed routes.
Diastereoselective Synthetic Routes
Diastereoselective strategies leverage existing stereocenters in a molecule to control the formation of new ones. For this compound, a key diastereoselective approach starts from a chiral precursor derived from a natural amino acid, L-tryptophan. nyu.educhim.it
In 1994, the absolute configuration of this compound was confirmed through a synthesis that utilized a diastereoselective oxidative rearrangement of a chiral tetrahydro-β-carboline derivative. nih.gov This precursor, synthesized from 5-hydroxy-L-tryptophan, already contains the necessary stereochemical information. nyu.edu The selectivity of the crucial oxidative rearrangement step was found to be highly dependent on the substitution pattern of the aliphatic amino group, allowing for the synthesis of both (−)-horsfiline and its unnatural (+)-enantiomer from a single chiral source. nyu.edu This method exemplifies a powerful strategy where the stereochemistry of a readily available natural product is transferred to the final target molecule.
Biomimetic and Semisynthetic Strategies
Biomimetic synthesis seeks to mimic nature's proposed biosynthetic pathways to construct complex molecules. wikipedia.org While a full biomimetic total synthesis of this compound has not been extensively detailed, its likely biogenetic origin from tryptophan provides a blueprint for potential synthetic strategies. nyu.eduresearchgate.net Tryptophan is the precursor to a vast array of indole (B1671886) alkaloids, and the spirooxindole core of this compound is believed to arise from an oxidative rearrangement of a tryptophan-derived intermediate. nyu.edu Synthetic strategies that employ oxidative cyclization or rearrangement of tryptophan derivatives can therefore be considered biomimetic in nature. nyu.eduresearchgate.net
A more direct approach is semisynthesis, where a natural product is chemically modified to produce a different, often related, molecule. caltech.edu A laboratory synthesis of this compound has been achieved starting from coerulescine (B1252304), a structurally similar spirooxindole alkaloid that lacks the methoxy (B1213986) group. nih.gov In this route, coerulescine is first brominated with N-bromosuccinimide. The resulting 5-bromo derivative is then heated with sodium methoxide (B1231860) in the presence of cuprous iodide to yield this compound in 60% yield. nih.gov This semisynthetic conversion provides an efficient route to this compound if coerulescine is readily available.
Chemical Modification and Derivative Synthesis of Horsfiline
Synthesis of Spirooxindole Analogues and Derivatives
The spirooxindole core structure, exemplified by horsfiline, is a key motif in many alkaloids with promising pharmacological activities. nuph.edu.uanih.gov The synthesis of spirooxindole analogues and derivatives of this compound has been a significant area of research, with various synthetic strategies developed to construct this complex framework.
One approach involves the oxidative rearrangement of tetrahydro-β-carbolines. nuph.edu.uabeilstein-journals.orgethz.chresearchgate.net This method has been applied to the synthesis of both racemic and enantiomeric forms of this compound. beilstein-journals.orgethz.ch For instance, the reaction of a tetrahydro-β-carboline derivative with an oxidant like lead tetraacetate or trichloroisocyanuric acid can lead to the formation of the spirooxindole core. nuph.edu.uabeilstein-journals.orgresearchgate.net
Another prominent strategy is the use of 1,3-dipolar cycloaddition reactions. nuph.edu.uaresearchgate.net Azomethine ylides, often generated in situ from precursors like formaldehyde (B43269) and sarcosine, can undergo cycloaddition with 2-oxoindolin-3-ylidene derivatives to construct the spiro[pyrrolidine-3,3′-oxindole] system found in this compound. nuph.edu.ua This method has been successfully employed in the synthesis of (-)-horsfiline. nuph.edu.ua
Palladium-catalyzed reactions have also proven effective for the synthesis of spirooxindoles. nih.govjuniperpublishers.comacs.orgacs.orgthieme-connect.com A notable example is the intramolecular α-arylation of amides, which has been applied to the synthesis of functionalized spirooxindoles, including this compound. juniperpublishers.comacs.orgacs.org This approach allows for the assembly of the spirooxindole natural product in a relatively short number of steps from readily available starting materials. acs.org Additionally, a palladium-catalyzed domino Heck-cyanation sequence has been reported as a key step in the total synthesis of this compound, demonstrating the utility of this metal catalysis in constructing the 3,3′-disubstituted oxindole (B195798) core. thieme-connect.com
Other synthetic methodologies include the Wittig olefination-Claisen rearrangement tandem reaction, which has been applied to the construction of the spiro[pyrrolidin-3,3'-oxindole] ring system in this compound synthesis. unigoa.ac.inbeilstein-journals.orgwikipedia.org This sequence converts a starting material like o-nitrobenzaldehyde into a 4-pentenal (B109682) derivative, a versatile intermediate for natural product synthesis. wikipedia.org Ring-closing metathesis catalyzed by ruthenium complexes has also been utilized for the regioselective synthesis of spiro-oxindoles from 3,3-diallyl oxindoles. sciforum.net
Multicomponent reactions offer an efficient route to diverse spirooxindole derivatives. researchgate.netresearchgate.netacs.org These reactions allow for the rapid assembly of complex spirooxindole scaffolds from simple starting materials in a single pot. researchgate.netacs.org For instance, a one-pot three-component reaction involving dimethyl acetylenedicarboxylate, a 3-phenylimidazo[5,1-a]isoquinoline, and N-alkylisatins has been used to synthesize spirooxindole-3,3′-pyrrolines derivatives. researchgate.net
Functionalization Strategies for this compound Scaffolds
The spirooxindole scaffold of this compound provides multiple positions for chemical modification and functionalization, allowing for the creation of diverse derivatives. Strategies for functionalizing spirooxindole cores include alkylation, acylation, and nitrosation of the nitrogen atoms within the indole (B1671886) and pyrrole (B145914) rings. nuph.edu.ua Studies on spiro-2-oxindole[3,3']pyrrole derivatives have shown that acylation can occur at both the secondary amino groups of the pyrrole and indole fragments, while alkylation tends to proceed at the indole nitrogen. nuph.edu.ua
The introduction of various substituents onto the spirooxindole framework can significantly impact the properties of the resulting compounds. For example, the synthesis of functionalized spirooxindoles through palladium-catalyzed intramolecular α-arylation of amides highlights the ability to incorporate different functional groups during the construction of the core scaffold. juniperpublishers.comacs.org
Functionalization can also be achieved through reactions on pre-formed spirooxindoles or intermediates in their synthesis. The conversion of intermediates with specific functional groups, such as hydroxyl or protected amine moieties, can lead to the desired this compound derivatives. For instance, in one synthesis of this compound, a selective methylation of a secondary amine over an amide functionality was required, which was achieved through a two-step process involving formaldehyde and a reducing agent. thieme-connect.com
The development of novel methodologies, such as the Smiles-Truce cascade reaction, has enabled the synthesis of densely functionalized pyrrolidinones, which can serve as precursors to spirooxindoles like coerulescine (B1252304) and this compound. nih.gov This indicates that functionalization strategies can be integrated into the synthetic routes to access complex spirooxindole derivatives.
Synthetic Accessibility of Diverse Spirooxindole Chemotypes
The diverse biological activities associated with spirooxindoles have driven the development of numerous synthetic methods to access a wide range of spirooxindole chemotypes. nih.govsciforum.net The synthetic accessibility of these diverse structures is crucial for medicinal chemistry efforts aimed at discovering new drug candidates.
Various starting materials and reaction pathways contribute to the diversity of accessible spirooxindoles. Methyleneindolinones and isatin (B1672199) derivatives are widely employed as starting materials for spirooxindole synthesis. nih.gov The ability to introduce different substituents onto these precursors allows for the synthesis of a broad spectrum of spirooxindole structures with varying electronic and steric properties.
The application of different catalytic systems, including transition metal catalysts like palladium and ruthenium, as well as organocatalysts and chiral catalysts, enables the stereoselective synthesis of spirooxindoles and the construction of complex polycyclic systems fused with the spirooxindole core. nih.govsciforum.netresearchgate.netacs.org For example, chiral catalysts have been developed for asymmetric 1,3-dipolar cycloaddition reactions, leading to enantiomerically enriched spirooxindoles. nuph.edu.uaresearchgate.net
Multicomponent reactions are particularly valuable for generating molecular diversity within the spirooxindole class. researchgate.netacs.org By combining three or more components in a single reaction vessel, it is possible to rapidly synthesize libraries of spirooxindole derivatives with variations in multiple positions of the scaffold. This parallel synthesis approach significantly enhances the efficiency of exploring the chemical space around the spirooxindole core.
Structure Activity Relationship Investigations of Horsfiline and Its Analogues
Correlative Studies of Structural Features and Biological Function
Correlative studies in the SAR of Horsfiline and its analogues involve systematically altering specific parts of the molecule and evaluating the resulting changes in biological activity. This helps to establish relationships between particular structural motifs and their functional roles. The spirooxindole core, present in this compound, is a significant structural feature found in numerous natural products and synthetic compounds with diverse biological activities, including antileishmanial, antimycobacterial, acetylcholinesterase inhibitory, and anticancer properties mdpi.comresearchgate.net.
Studies on synthetic spirooxindole derivatives, which share the core structure of this compound, have demonstrated varying degrees of activity against different biological targets. For example, a series of functionalized spiro[indoline-3,2′-pyrrolidin]-2-one and spiro[indoline-3,3′-pyrrolizin]-2-one derivatives, synthesized via microwave-assisted 1,3-dipolar cycloaddition, were evaluated for antileishmanial activity against Leishmania donovani. mdpi.com. These studies identified specific analogues with notable activity, such as compounds 24a, 24e, 24f, and 25d, which showed IC50 values in the low micromolar range mdpi.comresearchgate.net. These findings suggest that modifications to the substituents on the spirooxindole core and the fused ring system can significantly impact biological function mdpi.comresearchgate.net.
The synthesis of libraries of compounds based on the this compound scaffold is a strategy employed to explore the chemical space around this core structure and identify analogues with enhanced or novel biological activities rsc.org. Diversification of the this compound scaffold has been achieved through various chemical reactions, such as Ullmann–Goldberg cross-coupling, reductive amination, and urea (B33335) formation, allowing for the introduction of different functional groups and ring systems rsc.org. These correlative studies provide valuable data for understanding which structural changes are tolerated and which are critical for maintaining or improving desired biological effects.
Chirality-Activity Relationship Analysis
Chirality, the property of a molecule being non-superimposable on its mirror image, can play a critical role in its interaction with biological targets, which are often chiral themselves the-innovation.org. This compound possesses a chiral center at the spiro carbon atom nih.gov. The naturally occurring form of this compound is typically reported as (+)-Horsfiline, with a specific stereochemistry wikipedia.orgnih.gov.
Investigations into the chirality-activity relationship of this compound and its analogues involve synthesizing and evaluating both enantiomers (mirror images) of the compounds to determine if their biological activity differs. Enantioselective synthetic routes have been developed to access specific stereoisomers of spirooxindoles, including (-)-Horsfiline researchgate.netsu.ac.th. While the provided search results mention the existence of both (+)- and (-)-Horsfiline and synthetic methods to obtain them enantioselectively researchgate.netsu.ac.th, detailed comparative studies explicitly outlining the differences in biological activity between the enantiomers of this compound or its direct analogues were not prominently featured in the search snippets. However, the general importance of chirality in biological systems and for spirooxindole derivatives is acknowledged mdpi.comthe-innovation.org, suggesting that the stereochemistry at the spiro center is likely to influence the binding affinity and efficacy of this compound and its analogues with their biological targets. Further specific studies would be needed to fully elucidate the precise chirality-activity relationship for this compound itself.
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a technique used to identify the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target and elicit a biological response slideshare.net. These models can be derived from the structures of known active compounds (ligand-based) or from the structure of the biological target (structure-based) slideshare.net. Pharmacophore models are valuable tools in drug discovery for virtual screening of chemical databases to find new potential lead compounds and for guiding lead optimization efforts slideshare.net.
For spirooxindole derivatives, including those related to this compound, pharmacophore modeling has been employed in the search for new biologically active compounds mdpi.comresearchgate.net. For instance, pharmacophore-based approaches have been utilized in the identification of ligands for aminergic G-protein coupled receptors, such as the 5-HT6 receptor, using spiro[pyrrolidinyl-3,3′-oxindole] scaffolds as a starting point mdpi.com. These models typically define features such as hydrogen bond donors and acceptors, hydrophobic regions, and ionizable groups that are crucial for binding to the target receptor mdpi.com.
Lead optimization strategies for this compound analogues involve refining the structure of initial hit compounds to improve their potency, selectivity, solubility, and stability biobide.com. This often entails systematic structural modifications guided by SAR data and computational techniques like pharmacophore modeling and molecular docking researchgate.netslideshare.netbiobide.com. The spirooxindole scaffold's favorable properties, such as good solubility profiles, stable shapes, and metabolic stability, make it an attractive template for designing and optimizing drug leads researchgate.net. Strategies can include the introduction or modification of substituents at various positions of the spirooxindole core and the fused ring system to enhance interaction with the target or improve pharmacokinetic properties rsc.orgmdpi.com. Structural simplification is another strategy in lead optimization, aiming to reduce molecular complexity while retaining or improving desired activity nih.gov.
Mechanistic Research on the Biological Activities of Horsfiline
Molecular Target Identification and Pathway Elucidation
The precise molecular targets and detailed pathways modulated by horsfiline itself are not extensively documented in the provided search results. However, studies on related spirooxindole derivatives offer insights into potential mechanisms. For instance, some spirooxindole conjugates have shown significant inhibitory potential against MDM2, a protein involved in cell cycle regulation, by effectively binding within the MDM2 receptor pocket. researchgate.net This suggests that spirooxindole scaffolds, including the core structure found in this compound, can interact with specific protein targets.
Furthermore, research on spirooxindole-pyrrolidine heterocyclic hybrids has indicated that their anticancer activity against hepatocellular carcinoma cells involves the induction of oxidative stress carried by reactive oxygen species (ROS) and the involvement of caspases, suggesting an apoptotic pathway. mdpi.com While this study focuses on synthetic hybrids, it highlights potential cellular pathways that compounds with the spirooxindole framework might influence.
Molecular docking studies on various spirooxindole derivatives have been employed to predict potential targets based on molecular similarity and shape. rsc.org These studies can suggest a likelihood of targeting enzymes, proteases, G protein-coupled receptors, cytosolic proteins, and electrochemical transporters, providing avenues for further investigation into this compound's specific interactions. rsc.org
Cellular and Biochemical Studies of this compound Activity
Cellular studies on spirooxindole derivatives structurally related to this compound have demonstrated significant biological activities, including anticancer effects. For example, synthesized spirooxindole–pyrrolidine (B122466) heterocyclic hybrids have been evaluated for their impact on the viability and proliferation of HepG2 cancer cells. mdpi.com These studies showed that the activity is dependent on both concentration and incubation period, with some derivatives exhibiting high activity and low IC50 values. mdpi.com
Morphological assessments in these studies have revealed dramatic cellular effects, such as cell rounding, shrinkage, and monolayer disruption, indicative of cytotoxic activity. nih.gov While these findings pertain to analogues, they suggest that the spirooxindole core present in this compound can induce significant changes in cancer cell morphology and viability.
The spiro[pyrrolidin-3,3′-oxindole] ring system, a core structural motif of this compound, is present in a number of cytostatic alkaloids. nih.govbeilstein-journals.org Research on these related compounds, such as spirotryprostatins A and B, has shown activity as cell-cycle inhibitors, which is often correlated with in vitro anti-cancer activity. rsc.orgrsc.org
Enzymatic Inhibition and Modulatory Effects
While direct evidence of this compound's enzymatic inhibition is limited in the provided results, studies on related compounds within the spirooxindole class offer potential areas of investigation. For instance, some spirooxindole derivatives have shown inhibitory potential against enzymes like α-glucosidase and α-amylase, which are relevant in the context of antidiabetic activity. researchgate.netmdpi.com
Furthermore, spirooxindole derivatives have been investigated as potential acetylcholinesterase (AChE) inhibitors. rsc.orgmdpi.comacs.org Molecular docking and dynamics simulations have been utilized to study the binding interactions between these spirooxindoles and the active residues of enzymes like AChE. rsc.org These studies highlight the potential for spirooxindoles to modulate enzymatic activity through specific binding interactions.
The chemical structure of indole-containing scaffolds, including spirooxindoles like this compound, can undergo conformational changes, such as tautomerization in polar solvents, which may enhance their biological effects on enzymes. researchgate.net The presence of functional groups and the spirocyclic moiety can influence the lipophilic character and facilitate interactions with biological targets, including enzymes. researchgate.net
Advanced Analytical Techniques in Horsfiline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including natural products like horsfiline. It provides detailed information about the connectivity of atoms and the arrangement of functional groups within a molecule mdpi.comrsc.org. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) are crucial for assigning signals to specific nuclei and determining coupling patterns, which helps piece together the molecular skeleton mdpi.comnd.edu.
In the study of this compound and related spirooxindole derivatives, NMR spectroscopy is routinely used to confirm the synthesized structures by comparing experimental spectra to expected shifts and coupling constants ajrconline.orgresearchgate.netsemanticscholar.orgmdpi.comacs.org. For instance, ¹H and ¹³C NMR data are essential for verifying the presence and position of key features like the methoxy (B1213986) group, the N-methyl group, and the spiro center in the this compound structure wikipedia.orgird.frnih.gov. Analysis of chemical shifts and coupling constants in ¹H NMR spectra provides insights into the local electronic environment and the spatial relationship between protons nd.edu. ¹³C NMR spectroscopy confirms the carbon skeleton and the presence of different types of carbon atoms, such as carbonyl carbons and those in aromatic and aliphatic regions ajrconline.orgacs.org. Two-dimensional NMR techniques further aid in establishing correlations between protons and carbons (HSQC) and identifying long-range correlations (HMBC), which are vital for confirming the connectivity, especially around the spiro junction mdpi.com.
Example NMR Data (Illustrative based on related compounds): While specific detailed NMR data for this compound itself from the search results suitable for a table is limited, studies on related spirooxindole compounds provide examples of the type of data obtained mdpi.comacs.orgua.es.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment (Illustrative) |
| ¹H | ~3.7 | s | - | OCH₃ |
| ¹H | ~3.0 | s | - | NCH₃ |
| ¹H | Aromatic protons | m, d, t | varies | Indole (B1671886) ring |
| ¹³C | ~170-180 | s | - | Carbonyl (C-2) |
| ¹³C | ~50-60 | s | - | Spiro carbon (C-3) |
| ¹³C | ~55-65 | q | - | OCH₃ |
| ¹³C | ~30-40 | q | - | NCH₃ |
| ¹³C | Aromatic carbons | s, d | - | Indole ring |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain information about its structure through the analysis of fragmentation patterns libretexts.org. For this compound, MS is used to confirm its molecular formula by accurately measuring the mass-to-charge ratio (m/z) of the molecular ion wikipedia.orgnih.gov. The fragmentation pattern observed in the mass spectrum provides characteristic peaks corresponding to fragment ions formed by the dissociation of the molecular ion libretexts.orgnih.gov. This fragmentation pattern serves as a fingerprint for the compound and can provide valuable structural information, particularly regarding the substructures present and the points of cleavage within the molecule libretexts.org.
Studies involving the synthesis and characterization of this compound and its analogues frequently report mass spectral data, often high-resolution mass spectrometry (HRMS), to confirm the elemental composition ua.esnih.gov. Analysis of the fragmentation ions can help support the proposed structure by revealing expected cleavage pathways of the spirooxindole core and its substituents.
Example MS Data (Illustrative based on related compounds): While specific detailed fragmentation data for this compound suitable for a table was not extensively found, the molecular formula and mass are consistently reported.
| Type of Ion | m/z Value (Illustrative) | Proposed Fragment (Illustrative) |
| Molecular Ion | 232.12 (for C₁₃H₁₆N₂O₂) | [M]+• or [M+H]+ |
| Fragment Ion | Various | Characteristic fragments |
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of chiral centers springernature.comsoton.ac.uk. For this compound, which possesses a spiro center that is a stereogenic center, determining the absolute stereochemistry is crucial. While NMR and MS provide structural information, X-ray crystallography can unambiguously establish the spatial arrangement of atoms and the absolute configuration, provided that suitable single crystals can be obtained springernature.compitt.edu.
The absolute configuration of (-)-horsfiline has been assigned, and X-ray crystallography is a technique that has been applied in studies involving spirooxindole compounds to confirm stereochemistry soton.ac.ukpitt.eduresearchgate.net. This technique relies on the diffraction pattern produced when X-rays interact with the electrons in a crystal lattice. Analysis of this pattern allows for the calculation of electron density maps, from which the positions of atoms can be determined springernature.com. For chiral molecules, anomalous dispersion effects can be used to determine the absolute configuration soton.ac.ukchem-soc.si.
Computational Chemistry Applications in Horsfiline Research
Electronic Structure and Reactivity Analysis through Quantum Chemical Methods
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to analyze the electronic structure and predict the reactivity of molecules like horsfiline and its analogs. researchgate.netresearchgate.netmdpi.com These calculations can provide information about optimized molecular geometry, charge distribution, and energy levels. researchgate.netresearchgate.net
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity by examining the interaction between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of molecules. core.ac.uklibretexts.orgtaylorandfrancis.comwikipedia.org The energy and spatial distribution of the HOMO and LUMO can indicate sites prone to electrophilic or nucleophilic attack and predict the likelihood and regioselectivity of chemical reactions. libretexts.orgtaylorandfrancis.comuantwerpen.be For spirooxindole derivatives, including those structurally related to this compound, DFT calculations are used to determine HOMO and LUMO energy levels and visualize their spatial distribution. researchgate.netuantwerpen.be The energy gap between the HOMO and LUMO is often correlated with chemical stability and reactivity. uantwerpen.beresearchgate.net
Local Reactivity Descriptors
Local reactivity descriptors, derived from conceptual DFT, provide insights into the specific sites within a molecule that are most likely to participate in chemical reactions. researchgate.netmdpi.comresearchgate.netrsc.org Fukui functions (f+ and f-) and the Dual Descriptor (Δf(r)) are common local reactivity descriptors used to identify electrophilic and nucleophilic attack sites. uantwerpen.bemdpi.comrsc.org These descriptors are calculated based on changes in electron density upon the addition or removal of an electron. uantwerpen.be For spirooxindole systems, local reactivity descriptors obtained from DFT calculations have been used to explain regioselectivity in cycloaddition reactions and understand potential interaction sites. researchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are essential computational techniques for studying the three-dimensional structure, flexibility, and interactions of molecules like this compound. researchgate.netresearchgate.netstanford.edumdpi.com
Ligand-Target Interaction Analysis via Molecular Docking
Molecular docking is a widely used computational technique to predict the preferred binding orientation (pose) of a ligand (such as this compound or its analogs) to a target protein and estimate the binding affinity. researchgate.netresearchgate.netresearchgate.netresearchgate.netdntb.gov.uarsc.orgdoi.orgmdpi.comnih.gov This method treats the molecule as a ligand and explores its potential interactions within the binding site of a receptor, such as enzymes or regulatory proteins. researchgate.netresearchgate.netdoi.orgmdpi.com Docking studies provide insights into the types of interactions involved, including hydrogen bonds, pi-pi stacking, and hydrophobic interactions, and can help rationalize observed biological activities or guide the design of new ligands with improved binding characteristics. researchgate.netresearchgate.net While specific docking studies of this compound itself were not prominently found in the search results, studies on related spirooxindole derivatives targeting various proteins, including bacterial regulators and cholinesterases, demonstrate the applicability of this method to the spirooxindole scaffold. researchgate.netrsc.orgdoi.orgmdpi.com These studies typically report binding energies (e.g., in kcal/mol) and visualize the key interactions between the ligand and the protein residues. researchgate.netresearchgate.net
Conformational Analysis
Conformational analysis using computational methods explores the different possible three-dimensional arrangements (conformers) of a molecule and their relative energies. scispace.comirbbarcelona.orgutrgv.edunih.gov Understanding the conformational landscape of a flexible molecule like this compound is crucial because its biological activity can be dependent on its shape and flexibility. irbbarcelona.org Methods range from systematic or stochastic conformational searches to molecular dynamics simulations. irbbarcelona.orgnih.gov Molecular dynamics simulations track the time evolution of a molecular system, providing information about its dynamic behavior and sampling different conformers based on the forces between atoms. stanford.edumdpi.com While direct computational conformational analysis studies specifically focused on this compound were not detailed in the search results, the importance of conformational analysis for spirocyclic systems and drug-like molecules is well-established in computational chemistry literature. scispace.comirbbarcelona.orgnih.gov Studies on related spirooxindoles and other flexible ligands highlight the use of molecular mechanics and quantum mechanics calculations to identify low-energy conformers and understand the influence of conformation on interactions. utrgv.edunih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) methodologies represent a computational approach used to establish a mathematical relationship between the chemical structure of a set of compounds and their observed biological activity or property. The fundamental principle underlying QSAR is that the biological activity of a molecule is a function of its physicochemical properties and structural features. By quantifying these molecular characteristics using numerical descriptors, statistical models can be built to predict the activity of new, untested compounds and to gain insights into the structural requirements for optimal activity. nih.govnih.gov
In the context of this compound research, while direct, detailed QSAR models specifically focused only on this compound itself are not extensively reported in the immediate search results, QSAR methodologies have been widely applied to the broader class of spirooxindole derivatives, to which this compound belongs. wikipedia.org These studies aim to understand how variations in the spirooxindole scaffold, including substituents and stereochemistry, influence diverse biological activities such as anticancer, antimicrobial, and enzyme inhibition, as well as properties like ADME (Absorption, Distribution, Metabolism, and Excretion). wikipedia.org
QSAR studies on spirooxindole derivatives often involve calculating a variety of molecular descriptors that capture different aspects of molecular structure and properties. These can include:
Electronic descriptors: Such as partial atomic charges, frontier molecular orbital energies (HOMO and LUMO), dipole moment, and electronegativity, which relate to the electronic distribution and reactivity of the molecule.
Steric descriptors: Describing the size and shape of the molecule or its substituents, such as molecular volume, surface area, and connectivity indices.
Hydrophobic descriptors: Representing the lipophilicity or hydrophobicity of the molecule, commonly expressed as the octanol-water partition coefficient (log P).
Topological descriptors: Characterizing the molecular connectivity and branching patterns.
Quantum chemical descriptors: Derived from quantum mechanical calculations, providing more detailed information about the electronic structure and reactivity.
These descriptors are then correlated with experimental biological activity data (e.g., IC50, EC50, Ki values) using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning techniques. nih.govnih.gov The resulting QSAR models provide mathematical equations that can predict the activity of new compounds based on their calculated descriptors.
Research findings from QSAR studies on spirooxindole derivatives have highlighted the importance of specific structural modifications on biological activity. For instance, studies on anticancer activity of spirooxindoles have shown that the nature and position of substituents on the indoline (B122111) and other fused rings can significantly impact potency. Halogen substituents, particularly bromine at certain positions, have been shown to enhance antiproliferative activity against certain cancer cell lines. Similarly, the presence and type of groups on the spiro-fused ring also play a crucial role in determining the activity profile.
While a specific QSAR model equation for this compound's analgesic activity was not found in the search results, the application of QSAR to structurally related spirooxindoles for various activities demonstrates the potential of this method to guide the design and synthesis of novel this compound analogs with improved or targeted biological properties. By identifying key molecular features that contribute to desired activities or favorable ADME profiles, QSAR can significantly accelerate the process of lead optimization in drug discovery efforts related to the spirooxindole scaffold. nih.gov
The following table provides examples of experimental activity data (IC50 values) for some spirooxindole derivatives against specific cancer cell lines, illustrating the type of data used as the basis for QSAR modeling in this compound class.
| Compound | Cell Line | IC50 (µM) | Reference |
| Spirooxindole 6a | HepG2 (hepatocellular carcinoma) | 6.9 | |
| Spirooxindole 6i | HepG2 (hepatocellular carcinoma) | 6.3 | |
| Spirooxindole 6e | HepG2 (hepatocellular carcinoma) | 8.4 | |
| Spirooxindole 6j | HepG2 (hepatocellular carcinoma) | 9.9 | |
| Spirooxindole 6a | PC-3 (prostate cancer) | 11.8 | |
| Spirooxindole 6e | PC-3 (prostate cancer) | 13.5 | |
| Compound 4c | A549 (lung cancer) | 34.99 | |
| Compound 4f | A549 (lung cancer) | 41.12 |
These experimental data points, along with calculated molecular descriptors for each compound, would be used to build QSAR models aimed at predicting the activity of new spirooxindole analogs. The models can help researchers understand which structural modifications are likely to lead to more potent compounds.
Q & A
Q. What are the established protocols for synthesizing Horsfiline, and how can researchers ensure reproducibility?
Methodological Answer: Synthesis protocols for this compound should include detailed descriptions of starting materials, reaction conditions (temperature, solvents, catalysts), purification steps, and characterization methods (e.g., NMR, HPLC). Reproducibility requires adhering to standardized procedures, such as those outlined in the Beilstein Journal of Organic Chemistry guidelines, which emphasize explicit documentation of experimental steps and validation via spectral data comparison with literature . For novel synthesis routes, include error margins for yields and purity metrics.
Q. How can researchers design initial bioactivity assays for this compound to prioritize target pathways?
Methodological Answer: Begin with in silico molecular docking studies to identify potential targets (e.g., enzymes, receptors). Follow with in vitro assays using cell lines relevant to the hypothesized bioactivity (e.g., cancer, antimicrobial). Use dose-response curves to establish IC50/EC50 values. Ensure experimental controls (positive/negative) and triplicate measurements to validate findings. Refer to Journal of Horticultural Research guidelines for statistical rigor in biological replicates .
Q. What analytical techniques are critical for characterizing this compound’s structural purity?
Methodological Answer: Combine chromatographic (HPLC, GC-MS) and spectroscopic methods (NMR, IR, UV-Vis). For crystalline samples, X-ray diffraction provides definitive structural confirmation. Cross-reference spectral data with published benchmarks and report purity thresholds (e.g., ≥95% by HPLC). Guidelines from Author Guidelines (2021) recommend tabulating key spectral peaks and retention times to avoid redundancy in text .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?
Methodological Answer: Conduct a meta-analysis of existing data to identify variables such as assay conditions (pH, temperature), cell line specificity, or solvent effects. Use statistical tools (ANOVA, regression models) to isolate confounding factors. Replicate disputed experiments under standardized conditions, as suggested in General Guidelines for avoiding data misinterpretation . Publish negative results to clarify inconsistencies.
Q. What experimental strategies optimize this compound’s pharmacokinetic profile for in vivo studies?
Methodological Answer: Employ structure-activity relationship (SAR) studies to modify functional groups affecting solubility and bioavailability. Use in vitro ADMET assays (absorption, metabolism) and molecular dynamics simulations to predict in vivo behavior. Follow Materials and Methods standards from Journal of Horticultural Research for documenting animal model protocols, including dose administration and ethical approvals .
Q. How can computational modeling improve the understanding of this compound’s mechanism of action?
Methodological Answer: Apply density functional theory (DFT) to study electronic properties or molecular dynamics (MD) simulations to explore protein-ligand interactions. Validate models with experimental data (e.g., mutagenesis assays). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses, as recommended in Back to the Basics (2024) . Share simulation parameters (force fields, software versions) for reproducibility.
Methodological & Reporting Standards
Q. What are the best practices for presenting contradictory spectral data in this compound studies?
Methodological Answer: Use comparative tables to highlight discrepancies in NMR/XRD data, annotating possible causes (e.g., solvent polarity, crystal polymorphism). Follow Instructions for Authors () to include raw data in supplementary materials. Discuss limitations in the Discussion section, focusing on methodological variability .
Q. How should researchers structure a manuscript to address gaps in this compound’s pharmacological profile?
Methodological Answer: Adhere to IMRAD (Introduction, Methods, Results, Discussion) format. In the Introduction, cite unresolved questions (e.g., "Mechanisms underlying this compound’s neuroprotective effects remain unclear"). Use Results to present new findings without redundancy, and Discussion to contextualize them using FINER criteria (Feasible, Novel, Ethical, Relevant) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
